3-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-4-hydroxy-4,5,5-trimethyl-1,3-oxazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(2,7-DIMETHYL-1H-INDOL-3-YL)ETHYL]-4-HYDROXY-4,5,5-TRIMETHYL-1,3-OXAZOLAN-2-ONE is a complex organic compound that features an indole moiety and an oxazolone ring. The indole structure is known for its presence in many biologically active molecules, while the oxazolone ring is often found in compounds with diverse pharmacological activities. This compound’s unique structure makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(2,7-DIMETHYL-1H-INDOL-3-YL)ETHYL]-4-HYDROXY-4,5,5-TRIMETHYL-1,3-OXAZOLAN-2-ONE typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Attachment of the Ethyl Chain: The ethyl chain can be introduced via a Friedel-Crafts alkylation reaction, where the indole reacts with an ethyl halide in the presence of a Lewis acid catalyst.
Formation of the Oxazolone Ring: The oxazolone ring can be synthesized through the cyclization of an amino acid derivative with an isocyanate or through the reaction of an amino acid with a carbonyl compound under dehydrating conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the oxazolone ring, potentially leading to the formation of hydroxy derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution can be facilitated by reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid).
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Hydroxy derivatives of the oxazolone ring.
Substitution: Various substituted indole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its indole and oxazolone moieties make it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound’s indole structure is of interest due to its presence in many natural products and pharmaceuticals. It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine
In medicine, the compound is investigated for its potential therapeutic applications. The indole moiety is known for its role in various drugs, and the oxazolone ring adds to its pharmacological potential.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 3-[2-(2,7-DIMETHYL-1H-INDOL-3-YL)ETHYL]-4-HYDROXY-4,5,5-TRIMETHYL-1,3-OXAZOLAN-2-ONE involves its interaction with various molecular targets. The indole moiety can interact with biological receptors, while the oxazolone ring can participate in hydrogen bonding and other interactions. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
2,3-Dimethylindole: A simpler indole derivative with similar chemical properties.
Oxazolone derivatives: Compounds with similar oxazolone rings but different substituents.
Uniqueness
What sets 3-[2-(2,7-DIMETHYL-1H-INDOL-3-YL)ETHYL]-4-HYDROXY-4,5,5-TRIMETHYL-1,3-OXAZOLAN-2-ONE apart is the combination of the indole and oxazolone moieties in a single molecule
Properties
Molecular Formula |
C18H24N2O3 |
---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
3-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-4-hydroxy-4,5,5-trimethyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C18H24N2O3/c1-11-7-6-8-14-13(12(2)19-15(11)14)9-10-20-16(21)23-17(3,4)18(20,5)22/h6-8,19,22H,9-10H2,1-5H3 |
InChI Key |
DIDZDDKXXKLUFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=C(N2)C)CCN3C(=O)OC(C3(C)O)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.